

# Cross-study analysis of Lacripep's effectiveness in different dry eye populations

Author: BenchChem Technical Support Team. Date: December 2025



# Lacripep in Dry Eye Disease: A Cross-Study Efficacy Analysis

A Comparative Guide for Researchers and Drug Development Professionals

**Lacripep**, a novel topical therapeutic, is emerging as a promising candidate in the management of dry eye disease (DED). This guide provides a comprehensive cross-study analysis of **Lacripep**'s effectiveness, comparing its performance with established treatments—cyclosporine and lifitegrast—and high-performance artificial tears across different dry eye populations. This analysis is based on available clinical trial data and aims to provide an objective resource for researchers, scientists, and drug development professionals.

## **Executive Summary**

**Lacripep**, a synthetic fragment of the tear protein lacritin, functions as a natural replacement therapy, aiming to restore basal tearing and corneal health.[1] Clinical trial evidence, primarily from a first-in-human study in patients with Sjögren's Syndrome-associated DED, demonstrates its potential to improve both signs and symptoms of the disease. While direct comparative trials are lacking, this guide synthesizes data from individual studies to draw preliminary comparisons and highlight areas for future research.



# Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the key efficacy data from clinical trials of **Lacripep**, cyclosporine, lifitegrast, and high-performance artificial tears. It is important to note that these are not head-to-head comparisons and trial designs, patient populations, and outcome measures may vary.

Table 1: Efficacy in Sjögren's Syndrome Dry Eye



| Treatment<br>(Concentration | Study            | Primary<br>Endpoint(s)                                                            | Key Efficacy<br>Results                                                                                                                                                                                | Adverse<br>Events                                                        |
|-----------------------------|------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Lacripep<br>(0.005%)        | NCT03226444[2]   | Change in<br>Corneal<br>Fluorescein<br>Staining (CFS)<br>and Eye Dryness<br>Score | Statistically significant reduction in inferior CFS at 2 weeks.[3] Significant reduction in burning/stinging at 2 weeks in a post-hoc analysis of patients with higher baseline eye dryness scores.[4] | Well-tolerated;<br>mild, transient<br>ocular irritation<br>reported.[4]  |
| Cyclosporine<br>(0.05%)     | Multiple Studies | Improvement in signs (e.g., corneal staining) and symptoms                        | Significant improvements in corneal staining, Schirmer's test scores, and various symptoms of dry eye have been consistently reported.                                                                 | Burning<br>sensation upon<br>instillation is a<br>common side<br>effect. |



|                  |                            |                  | Data in a<br>dedicated | Instillation site |
|------------------|----------------------------|------------------|------------------------|-------------------|
| Lifitegrast (5%) | OPUS-1, OPUS-<br>2, OPUS-3 | Improvement in   | Sjögren's              | irritation,       |
|                  |                            | signs (e.g.,     | population is          | dysgeusia         |
|                  |                            | inferior corneal | limited in the         | (altered taste),  |
|                  |                            | staining) and    | provided search        | and reduced       |
|                  |                            | symptoms (e.g.,  | results. However,      | visual acuity are |
|                  |                            | eye dryness      | trials in general      | the most          |
|                  |                            | score)           | DED populations        | common adverse    |
|                  |                            |                  | have shown             | events.           |
|                  |                            |                  | efficacy.              |                   |

Table 2: Efficacy in General Dry Eye Disease (Non-Sjögren's)



| Treatment<br>(Concentration                         | Study                          | Primary<br>Endpoint(s)                                                                                               | Key Efficacy<br>Results                                                                                                                                 | Adverse<br>Events                                               |
|-----------------------------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Lacripep                                            | Phase II/III trials<br>planned | Statistically significant improvement in inferior corneal fluorescein staining and symptoms of burning and stinging. | Results from a dedicated trial in the general DED population are not yet published. TearSolutions is planning a Phase II/III trial for this population. | N/A                                                             |
| Cyclosporine<br>(0.05%, 0.1%)                       | Multiple Studies               | Improvement in signs (e.g., corneal staining) and symptoms                                                           | Significant improvements in corneal and conjunctival staining scores, tear break-up time (TBUT), and subjective symptoms.                               | Burning<br>sensation upon<br>instillation.                      |
| Lifitegrast (5%)                                    | OPUS-1, OPUS-<br>2, OPUS-3     | Improvement in signs (inferior corneal staining) and symptoms (eye dryness score)                                    | Significant improvements in eye dryness score as early as 2 weeks. Significant improvements in inferior corneal staining.                               | Instillation site irritation, dysgeusia, reduced visual acuity. |
| High-<br>Performance<br>Artificial Tears<br>(Sodium | Multiple Studies               | Improvement in symptoms and signs                                                                                    | Significant<br>improvements in<br>Ocular Surface<br>Disease Index                                                                                       | Generally well-<br>tolerated.                                   |



| Hyaluronate-                                              |                  |                                                                        | (OSDI) scores,                                                                              |                               |
|-----------------------------------------------------------|------------------|------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|-------------------------------|
| based)                                                    |                  |                                                                        | TBUT, and fluorescein staining.                                                             |                               |
| High-<br>Performance<br>Artificial Tears<br>(Lipid-based) | Multiple Studies | Improvement in symptoms and signs, particularly in evaporative dry eye | Demonstrated efficacy in improving TBUT and OSDI scores, comparable to aqueous-based tears. | Generally well-<br>tolerated. |

Table 3: Efficacy in Contact Lens-Related Dry Eye

| Treatment                                | Study                               | Primary<br>Endpoint(s)                                                                     | Key Efficacy<br>Results                                                                         | Adverse<br>Events                                               |
|------------------------------------------|-------------------------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Lacripep                                 | No dedicated published trials found | N/A                                                                                        | N/A                                                                                             | N/A                                                             |
| Lifitegrast (5%)                         | NCT04597762                         | Change in total<br>score on the<br>Contact Lens Dry<br>Eye<br>Questionnaire-8<br>(CLDEQ-8) | Significant improvement in dry eye symptoms in contact lens wearers after 8 weeks of treatment. | Instillation site irritation, dysgeusia, reduced visual acuity. |
| High-<br>Performance<br>Artificial Tears | Multiple Studies                    | Improvement in comfort and wearing time                                                    | Can provide temporary relief of symptoms.                                                       | Generally well-tolerated.                                       |

## **Experimental Protocols**



A detailed understanding of the methodologies employed in key clinical trials is crucial for a nuanced comparison of the results.

#### **Lacripep** (NCT03226444)

- Study Design: A multi-center, randomized, double-masked, placebo-controlled, parallel-group Phase I/II study.
- Patient Population: Patients with dry eye associated with primary Sjögren's Syndrome.
- Intervention: Lacripep<sup>™</sup> ophthalmic solution (0.005% or 0.01%) or placebo, administered as
  one drop three times a day in both eyes for four weeks.
- · Key Efficacy Assessments:
  - Corneal Fluorescein Staining (CFS): Graded using the National Eye Institute (NEI) scale.
  - Symptoms: Assessed using a Visual Analog Scale (VAS) for various symptoms including burning/stinging and eye dryness.

#### Cyclosporine (Representative Studies)

- Study Design: Typically multi-center, randomized, double-masked, vehicle-controlled trials.
- Patient Population: Patients with moderate to severe dry eye disease, which can include Sjögren's Syndrome and non-Sjögren's populations.
- Intervention: Cyclosporine ophthalmic emulsion (e.g., 0.05%) or vehicle, typically administered twice daily.
- Key Efficacy Assessments:
  - Corneal Staining: Often assessed using the Oxford scale or the NEI scale.
  - Schirmer's Test: Measures tear production.
  - Symptoms: Evaluated using questionnaires such as the Ocular Surface Disease Index (OSDI) or the Symptom Assessment in Dry Eye (SANDE) questionnaire.



#### Lifitegrast (OPUS Trials)

- Study Design: A series of multi-center, randomized, double-masked, placebo-controlled
   Phase III trials.
- Patient Population: Patients with signs and symptoms of dry eye disease.
- Intervention: Lifitegrast ophthalmic solution (5%) or placebo, administered twice daily.
- Key Efficacy Assessments:
  - Corneal Staining: Inferior corneal staining score (ICSS) was a key sign endpoint.
  - Symptoms: Eye Dryness Score (EDS) measured on a VAS was a primary symptom endpoint. Other symptom assessments included the OSDI.

High-Performance Artificial Tears (Representative Studies)

- Study Design: Varied, including randomized, controlled trials and open-label studies.
- Patient Population: Generally patients with symptoms of dry eye, with some studies focusing on specific subtypes like evaporative dry eye.
- Intervention: Active artificial tear formulation (e.g., sodium hyaluronate or lipid-based) compared to placebo or another active comparator.
- Key Efficacy Assessments:
  - Tear Break-Up Time (TBUT): A measure of tear film stability.
  - Ocular Surface Staining: Using fluorescein or lissamine green.
  - Symptoms: Assessed via questionnaires like the OSDI.

### **Mechanism of Action and Signaling Pathways**

Understanding the underlying mechanisms of these treatments provides insight into their therapeutic rationale and potential for different patient populations.



#### Lacripep:

**Lacripep** is a synthetic peptide derived from lacritin, a tear protein that is often deficient in dry eye. It is believed to restore ocular surface homeostasis. **Lacripep** interacts with cell surface syndecan-1, a heparan sulfate proteoglycan. This interaction is facilitated by the enzyme heparanase, which cleaves heparan sulfate chains on syndecan-1, exposing a binding site for **Lacripep**. This binding is thought to initiate a signaling cascade that promotes tear secretion and cell proliferation, though the exact downstream pathways are still under investigation.



Click to download full resolution via product page

Proposed signaling pathway for **Lacripep**.

#### Cyclosporine:

Cyclosporine is an immunomodulator that acts as a calcineurin inhibitor. In dry eye, it is thought to inhibit T-cell activation and the subsequent inflammatory cascade on the ocular surface. This leads to a reduction in inflammation, an increase in goblet cell density, and improved tear production.





Click to download full resolution via product page

Simplified mechanism of action for Cyclosporine.

#### Lifitegrast:

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It works by blocking the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), on the surface of corneal and conjunctival epithelial cells. This interaction is a key step in T-cell activation and migration to inflammatory sites. By blocking this, lifitegrast reduces the inflammatory response on the ocular surface.



Click to download full resolution via product page

Simplified mechanism of action for Lifitegrast.



## Experimental Workflow: A Typical Dry Eye Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial evaluating a new dry eye therapeutic, based on the protocols of the studies reviewed.





Click to download full resolution via product page

Generalized workflow for a dry eye clinical trial.



### **Conclusion and Future Directions**

**Lacripep** represents a novel, mechanism-based approach to the treatment of dry eye disease, particularly for patient populations with a known deficiency in the natural tear protein lacritin, such as those with Sjögren's Syndrome. The initial clinical data is promising, suggesting a good safety profile and potential for rapid improvement in both signs and symptoms.

Compared to established immunomodulatory therapies like cyclosporine and lifitegrast, **Lacripep**'s restorative mechanism may offer a different therapeutic paradigm. However, a direct comparison of efficacy is premature without head-to-head clinical trials. The upcoming Phase II/III trials of **Lacripep** in the general dry eye population will be crucial in further defining its role in the broader DED landscape.

For researchers and drug development professionals, the key takeaways are:

- Lacripep shows promise in a difficult-to-treat population (Sjögren's Syndrome).
- Its mechanism of action is distinct from current prescription therapies.
- Further clinical data in more diverse dry eye populations are needed to fully establish its comparative efficacy and optimal patient populations.

The continued development of **Lacripep** and other novel therapies holds the potential to significantly advance the management of this multifactorial and often debilitating disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dovepress.com [dovepress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Lacripep for the Treatment of Primary Sjögren–Associated Ocular Surface Disease: Results of the First-In-Human Study PMC [pmc.ncbi.nlm.nih.gov]



- 4. Lacripep for the Treatment of Primary Sjögren-Associated Ocular Surface Disease: Results of the First-In-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study analysis of Lacripep's effectiveness in different dry eye populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570360#cross-study-analysis-of-lacripep-seffectiveness-in-different-dry-eye-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com